N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a difluoromethoxy group, a methylphenyl group, and a pyrrolidinylpyridazine carboxamide moiety.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-11-5-4-6-13(25-17(18)19)15(11)20-16(24)12-7-8-14(22-21-12)23-9-2-3-10-23/h4-8,17H,2-3,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWGAZZFXMZXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed by reacting the intermediate compound with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
N-[2-(difluoromethoxy)-6-methylphenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide: Similar in having a difluoromethoxy group but differs in the core structure and functional groups.
N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide: Shares the difluoromethoxy group but has a different core and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
